- Development of an Efficient and Durable Photocatalytic System for Hydride Reduction of an NAD(P)+ Model Compound Using a Ruthenium(II) Complex Based on Mechanistic Studies, Journal of the American Chemical Society, 2010, 132(30), 10547-10552

Cas no 952-92-1 (1-Benzyl-1,4-dihydronicotinamide)

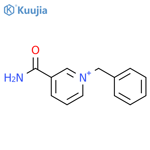

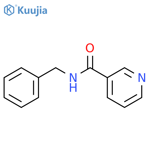

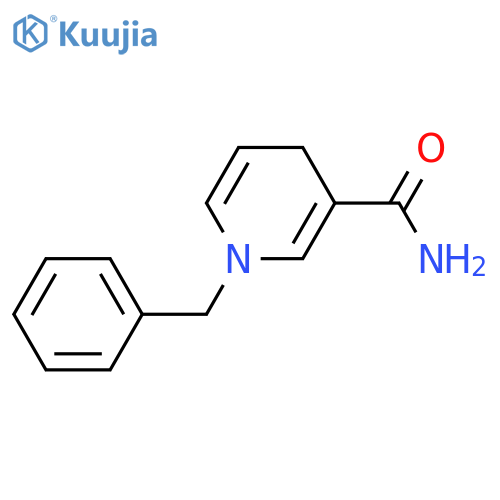

952-92-1 structure

Nome del prodotto:1-Benzyl-1,4-dihydronicotinamide

Numero CAS:952-92-1

MF:C13H14N2O

MW:214.263062953949

MDL:MFCD00059769

CID:804528

PubChem ID:87564096

1-Benzyl-1,4-dihydronicotinamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Pyridinecarboxamide,1,4-dihydro-1-(phenylmethyl)-

- 1-Benzyl-1,4-dihydronicotinamide

- 1-benzyl-4H-pyridine-3-carboxamide

- 1,4-Dihydro-N-1-benzylnicotinamide

- 1-benzyl-3-carbamoyl-1,4-dihydropyridine

- Benzyldihydronicotinamide

- N-Benzyl-1,4-dihydronicotinamide

- N-benzyl-1,4-dihydronicotineamide

- N-Benzyldihydronicotinamide

- BNAH

- HSU8JA8RMP

- 3-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-

- 1-benzyl-1,4-dihydropyridine-3-carboxamide

- 1-Benzyl-3-carbamido-1,4-dihydropyridine

- CBMicro_010868

- CMNUYDSETOTBDE-UHFFFAOYSA-N

- SMSF0003808

- NSC26899

- FCH1675977

- CB14249

- 1-Benzyl-1,4-dihy

- 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide (ACI)

- Nicotinamide, 1-benzyl-1,4-dihydro- (6CI, 7CI, 8CI)

- 1,4-Dihydro-N-benzylnicotinamide

- 1-Benzyl-1,4-dihydrinicotinamide

- N-Benzyl-3-carbamoyl-1,4-dihydropyridine

- NSC 26899

- BDBM50481404

- MFCD00059769

- AS-63545

- 1-Benzyl-1,4-dihydronicotinamide , 95%

- 1-Benzyl-1,4-dihydro-nicotinamide

- B1156

- SCHEMBL2205423

- DTXCID20164274

- BIM-0010813.P001

- CHEMBL25718

- A12955

- 952-92-1

- CS-0119922

- 1-benzyl-1,4-dihydro-pyridine-3-carboxamide

- Nicotinamide, 1-benzyl-1,4-dihydro-

- 3-Pyridinecarboxamide,4-dihydro-1-(phenylmethyl)-

- BNAH cpd

- UNII-HSU8JA8RMP

- DTXSID90241783

- SY053616

- AKOS015839161

- NSC-26899

- 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide

-

- MDL: MFCD00059769

- Inchi: 1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16)

- Chiave InChI: CMNUYDSETOTBDE-UHFFFAOYSA-N

- Sorrisi: O=C(C1CC=CN(CC2C=CC=CC=2)C=1)N

Proprietà calcolate

- Massa esatta: 214.11100

- Massa monoisotopica: 214.110613074g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 314

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.3

- Carica superficiale: 0

- XLogP3: 1.4

- Conta Tautomer: 2

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.198

- Punto di fusione: 118.0 to 123.0 deg-C

- Punto di ebollizione: 433.4°Cat760mmHg

- Punto di infiammabilità: 215.9°C

- Indice di rifrazione: 1.623

- Stabilità/Periodo di validità: Light Sensitive

- PSA: 46.33000

- LogP: 2.41340

- Solubilità: Non determinato

1-Benzyl-1,4-dihydronicotinamide Informazioni sulla sicurezza

- Condizioni di conservazione:0-10°C

1-Benzyl-1,4-dihydronicotinamide Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-Benzyl-1,4-dihydronicotinamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343995-25g |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | 95%+ | 25g |

$607 | 2022-06-09 | |

| eNovation Chemicals LLC | D754625-5g |

1-Benzyl-1,4-dihydropyridine-3-carboxamide |

952-92-1 | 95% | 5g |

$120 | 2024-06-07 | |

| Key Organics Ltd | AS-63545-1G |

1-benzyl-1,4-dihydropyridine-3-carboxamide |

952-92-1 | >95% | 1g |

£110.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC287-1g |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | 95.0%(LC&N) | 1g |

¥485.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152221-5G |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | >95.0%(HPLC)(N) | 5g |

¥1059.90 | 2023-09-04 | |

| TRC | B275910-250mg |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | 250mg |

$ 138.00 | 2023-04-18 | ||

| abcr | AB137308-5 g |

1-Benzyl-1,4-dihydronicotinamide, 95%; . |

952-92-1 | 95% | 5 g |

€166.20 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1156-1G |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | >95.0%(HPLC)(N) | 1g |

¥320.00 | 2024-04-15 | |

| Key Organics Ltd | AS-63545-5MG |

1-benzyl-1,4-dihydropyridine-3-carboxamide |

952-92-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | AS-63545-10MG |

1-benzyl-1,4-dihydropyridine-3-carboxamide |

952-92-1 | >95% | 10mg |

£63.00 | 2025-02-09 |

1-Benzyl-1,4-dihydronicotinamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Ruthenium(2+), (acetonitrile)(2,2′-bipyridine-κN1,κN1′)(2,2′:6′,2′′-terpyridine-… Solvents: Dimethylformamide ; 60 h

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water

Riferimento

- 1-Benzyldihydronicotinamide-a model for reduced diphosphopyridine nucleotide, Journal of the American Chemical Society, 1955, 77, 2261-4

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt

Riferimento

- Bioorganometallic chemistry: biocatalytic oxidation reactions with biomimetic NAD+/NADH co-factors and [Cp*Rh(bpy)H]+ for selective organic synthesis, Journal of Organometallic Chemistry, 2004, 689(25), 4783-4790

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 3 h, rt

Riferimento

- Decomposition of lignin models enabled by copper-based photocatalysis under biphasic conditions, Green Chemistry, 2022, 24(11), 4414-4419

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 15 min, rt

Riferimento

- Preparation of oxidizable pyridine derivatives as prodrugs for acetylcholinesterase inhibitors and potent anti-Alzheimer agents, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 4 h, rt

Riferimento

- (η5-Pentamethylcyclopentadienyl)iridium Complex Catalyzed Imine Reductions Utilizing the Biomimetic 1,4-NAD(P)H Cofactor and N-Benzyl-1,4-dihydronicotinamide as the Hydride-Transfer Agent, ChemCatChem, 2017, 9(6), 929-933

Metodo di produzione 7

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 3 h, rt

Riferimento

- In situ formation of H2O2 for P450 peroxygenases, Bioorganic & Medicinal Chemistry, 2014, 22(20), 5692-5696

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Ruthenium(1+), (2,2′-bipyridine-κN1,κN1′)hydro(2,2′:6′,2′′-terpyridine-κN1,κN1′,…

Riferimento

- Formation of Novel 1:1 Adducts Accompanied by Regioselective Hydride Transfer from Transition-Metal Hydrido Complexes to NAD(P) Models, Organometallics, 2001, 20(16), 3361-3363

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water

Riferimento

- Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models, 1-Benzylnicotinamide Triflate and β-Nicotinamide Ribose-5'-methyl Phosphate, with in Situ Generated [CpRh(Bpy)H]+: Structure-Activity Relationships, Kinetics, and Mechanistic Aspects in the Formation of the 1,4-NADH Derivatives, Inorganic Chemistry, 2001, 40(26), 6705-6716

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 10 min, rt; 3 h, rt

Riferimento

- Reactions of biologically inspired hydride sources with B(C6F5)3, Philosophical Transactions of the Royal Society, 2017, 375(2101),

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: NAD , Ruthenium(1+), bis(2,2′-bipyridine-κN1,κN1′)carbonylformyl-, (OC-6-31)-

Riferimento

- Regiospecific hydride transfer from cis-[Ru(bpy)2(CO)(CHO)]+ to NAD+ model compounds: a model for enzymatic reactions by aldehyde dehydrogenases, Angewandte Chemie, 2000, 39(22), 4061-4063

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 20 °C; rt; 4 h, rt

Riferimento

- Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action, ChemMedChem, 2010, 5(8), 1282-1299

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 3 h, rt

Riferimento

- Mimicking Nature: Synthetic Nicotinamide Cofactors for C=C Bioreduction Using Enoate Reductases, Organic Letters, 2013, 15(1), 180-183

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 4 h, rt

Riferimento

- Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters, Chemical Communications (Cambridge, 2022, 58(71), 9942-9945

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Hydrogen , (SP-5-31)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)](pyridine)cobaltate(1-)

Riferimento

- Selective partial hydrogenation of N-substituted-3-carbamoylpyridinium salts to corresponding dihydropyridines catalyzed by bis(dimethylglyoximato)chloro(pyridine)cobalt, Journal of Molecular Catalysis, 1987, 39(2), 219-23

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 2 h, rt

Riferimento

- Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalysts, Chemical Communications (Cambridge, 2021, 57(15), 1919-1922

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 16 h, rt

Riferimento

- Evaluation of Organic Hydride Donors as Reagents for the Reduction of Carbon Dioxide and Metal-Bound Formates, Organometallics, 2018, 37(21), 3972-3982

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 3 h, rt

Riferimento

- Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation, ACS Catalysis, 2019, 9(2), 1389-1395

1-Benzyl-1,4-dihydronicotinamide Raw materials

- 3-Pyridinecarboxamide,N-(phenylmethyl)-

- Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-

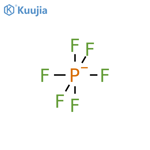

- Phosphate(1-),hexafluoro-

- 1-benzyl-3-carbamoylpyridinium chloride

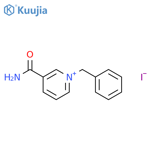

- PYRIDINIUM, 3-(AMINOCARBONYL)-1-(PHENYLMETHYL)-, IODIDE

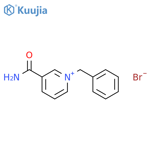

- Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide

1-Benzyl-1,4-dihydronicotinamide Preparation Products

1-Benzyl-1,4-dihydronicotinamide Letteratura correlata

-

Kazuhide Koike,David C. Grills,Yusuke Tamaki,Etsuko Fujita,Kei Okubo,Yasuomi Yamazaki,Masaki Saigo,Tatsuhiko Mukuta,Ken Onda,Osamu Ishitani Chem. Sci. 2018 9 2961

-

2. Tris(bipyridyl)ruthenium(II)-photosensitized reaction of 1-benzyl-1,4-dihydronicotinamide with benzyl bromideKatsuhiko Hironaka,Shunichi Fukuzumi,Toshio Tanaka J. Chem. Soc. Perkin Trans. 2 1984 1705

-

3. Micellar promoted photoreduction of ethylenediaminetetraacetato cobaltate(III) by 1-benzyl-1,4-dihydronicotinamideKohichi Yamashita,Masahiro Chiba,Hitoshi Ishida,Katsutoshi Ohkubo J. Chem. Soc. Perkin Trans. 2 1991 367

-

Jie Huang,Judith C. Gallucci,Claudia Turro Chem. Sci. 2020 11 9775

-

5. Micellar effects on the reduction of tris(acetylacetonato)cobalt (III) by 1-benzyl-1,4-dihydronicotinamide with ionic surfactantsKohichi Yamashita,Hitoshi Ishida,Katsutoshi Ohkubo J. Chem. Soc. Perkin Trans. 2 1989 2091

Categorie correlate

- Solventi e chimici organici Composti organici Composti eterociclici organici Piridini e derivati Piridinocarbossammidi

- Solventi e chimici organici Composti organici Ammine/Solfonamidi

- Solventi e chimici organici Composti organici Composti eterociclici organici Piridini e derivati Acidi piridinocarbossilici e derivati Piridinocarbossammidi

952-92-1 (1-Benzyl-1,4-dihydronicotinamide) Prodotti correlati

- 1251018-37-7(ethyl 1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-7-carboxylate)

- 2228801-20-3(2-(1-benzylpiperidin-3-yl)-2-methylpropan-1-ol)

- 2418662-73-2(2-(3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2,4,6-trimethyl-5-sulfanylphenyl)acetic acid)

- 50468-21-8(Oxiranemethanol, 3-methyl-, (2S,3S)-)

- 1334371-97-9(N-(2-phenoxyethyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1261795-13-4(2,3-Difluoro-3'-(trifluoromethoxy)biphenyl)

- 920206-61-7(1-(3,5-dimethoxybenzoyl)-4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 2679947-65-8(benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylate)

- 1245915-72-3((3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid)

- 1361554-45-1(Methyl 2-amino-3-(3,5-dichlorophenyl)isonicotinate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:952-92-1)1-Benzyl-1,4-dihydronicotinamide

Purezza:99%

Quantità:25g

Prezzo ($):301.0